molecular formula C18H13N7S B1681655 Sgx-523 CAS No. 1022150-57-7

Sgx-523

Cat. No. B1681655
M. Wt: 359.4 g/mol
InChI Key: BCZUAADEACICHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SGX-523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo . It has been linked to kidney, gastric, and lung cancers . SGX-523 potently inhibited MET with an IC 50 of 4 nmol/L and is >1,000-fold selective versus other protein kinases .


Molecular Structure Analysis

SGX-523 has a molecular formula of C18H13N7S and a molecular weight of 359.41 . Crystallographic study revealed that SGX-523 stabilizes MET in a unique inactive conformation that is inaccessible to other protein kinases .


Chemical Reactions Analysis

SGX-523 is metabolized by aldehyde oxidase (AO) to generate a quinolinone derivative, resulting in species-specific renal toxicity due to the crystallization of the quinolinone metabolite .


Physical And Chemical Properties Analysis

SGX-523 has a molecular formula of C18H13N7S and a molecular weight of 359.41 . More specific physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Specific Scientific Field

The specific scientific field of this application is Cancer Research , particularly in the study of Glioblastoma, Lung, and Gastric Cancer .

Summary of the Application

SGX-523 is a potent and selective c-MET kinase inhibitor . It has been used in research to study its effects on various types of cancer, including glioblastoma, lung, and gastric cancer . The MET receptor tyrosine kinase has emerged as an important target for the development of novel cancer therapeutics .

Methods of Application or Experimental Procedures

SGX-523 is an ATP-competitive inhibitor of the MET receptor tyrosine kinase . It inhibits MET-mediated signaling, cell proliferation, and cell migration at nanomolar concentrations . In vivo, SGX-523 inhibition of MET was associated with the dose-dependent inhibition of growth of tumor xenografts derived from human glioblastoma and lung and gastric cancers .

Results or Outcomes

SGX-523 has shown potent anti-tumor activity when dosed orally in a human gastric cancer xenograft model with no overt toxicity . It has been found to inhibit growth, and in some cases cause regression, of various tumor xenografts in mice . Furthermore, SGX-523 potently inhibits the growth of human glioblastoma xenografts in mice .

Application 2: Inhibition of MEK, MAPK, AKT in Brain Cancer Cell Lines

Specific Scientific Field

This application falls under the field of Neuro-Oncology , specifically in the study of Brain Cancer .

Summary of the Application

SGX-523 has been shown to inhibit the phosphorylation of MEK, MAPK, AKT in brain cancer cell lines including U87, U373, DAOY, as well as glioma stem cells 1228 .

Methods of Application or Experimental Procedures

The inhibition of MEK in brain cancer cells and stem cells led to cell proliferation, G1/S cell cycle progression, cell migration, and cell invasion .

Application 3: Inhibition of MET Receptor Tyrosine Kinase

Specific Scientific Field

This application is in the field of Molecular Cancer Therapeutics .

Summary of the Application

SGX-523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase . It has antitumor activity in vivo .

Methods of Application or Experimental Procedures

SGX-523 potently inhibited MET with an IC50 of 4 nmol/L and is >1,000-fold selective versus the >200-fold selectivity of other protein kinases tested in biochemical assays . It inhibited MET-mediated signaling, cell proliferation, and cell migration at nanomolar concentrations .

Results or Outcomes

SGX-523 inhibition of MET in vivo was associated with the dose-dependent inhibition of growth of tumor xenografts derived from human glioblastoma and lung and gastric cancers . It confirmed the dependence of these tumors on MET catalytic activity .

Application 4: Inhibition of HGF Receptor Tyrosine Kinase (MET) in Glioblastoma Tumors

Specific Scientific Field

This application is in the field of Cancer Research , specifically in the study of Glioblastoma Tumors .

Summary of the Application

SGX-523 is a potent and selective inhibitor of the HGF receptor tyrosine kinase (MET). It has been shown to inhibit the growth of human glioblastoma tumors in a mouse model .

Methods of Application or Experimental Procedures

SGX-523 is orally bioavailable with good pharmacokinetic properties. It demonstrated potent anti-tumor activity when dosed orally in a human gastric cancer xenograft model .

Results or Outcomes

SGX-523 was able to inhibit growth, and in some cases cause regression, of various tumor xenografts in mice. It potently inhibits the growth of human glioblastoma xenografts in mice .

Application 5: Inhibition of MET Catalytic Activity

Specific Scientific Field

This application is in the field of Molecular Cancer Therapeutics .

Summary of the Application

SGX-523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo .

Methods of Application or Experimental Procedures

SGX-523 potently inhibited MET with an IC50 of 4 nmol/L and is >1,000-fold selective versus the >200-fold selectivity of other protein kinases tested in biochemical assays .

Results or Outcomes

SGX-523 inhibition of MET in vivo was associated with the dose-dependent inhibition of growth of tumor xenografts derived from human glioblastoma and lung and gastric cancers .

Safety And Hazards

SGX-523 should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. It should not be inhaled and formation of dust and aerosols should be avoided . In case of accidental ingestion or contact, immediate medical attention is required .

properties

IUPAC Name

6-[[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N7S/c1-24-11-13(10-20-24)16-6-7-17-21-22-18(25(17)23-16)26-14-4-5-15-12(9-14)3-2-8-19-15/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZUAADEACICHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NN3C(=NN=C3SC4=CC5=C(C=C4)N=CC=C5)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647300
Record name 6-{[6-(1-Methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

SGX523 is selective inhibitor of the receptor tyrosine kinase MET. MET is implicated in development and progression of cancer. SGX523 ihibits MET autophosphorylation and signalling, as well as activates cysteine-aspartic acid protease 3 (caspase 3), an enzyme which is part of the apoptosis signalling cascade.
Record name SGX-523
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06314
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Sgx-523

CAS RN

1022150-57-7
Record name 6-[[6-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]thio]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1022150-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SGX-523
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1022150577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SGX-523
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06314
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-{[6-(1-Methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SGX-523
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH8SQN09KJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 6-bromoquinoline (45 mg, 0.215 mmol), diisopropylethylamine (0.075 mL, 0.43 mmol) in DMF (1 mL) under nitrogen was degassed by bubbling in nitrogen for 5 min. Tris(dibenzylideneacetone)dipalladium (11 mg, 0.011 mmol), Xantphos (13 mg, 0.022 mmol), and 6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol (50 mg, 0.215 mmol) were added, and the mixture was degassed for another 5 min. The reaction mixture was stirred at 100° C. for 23 h. More palladium catalyst (11 mg) and ligand (13 mg) were added after 6 h. The reaction mixture was cooled to room temperature, filtered through a 0.45 um filter, and the crude mixture was purified directly by mass-triggered HPLC (5-95% CH3CN/H2O, 0.1% HCOOH modifier) to provide 45 mg of 6-[6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]-quinoline as a yellow solid (58% yield).
Quantity
45 mg
Type
reactant
Reaction Step One
Quantity
0.075 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
13 mg
Type
reactant
Reaction Step Two
Name
6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
11 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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